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Compound of Interest

Compound Name: Anisodine

Cat. No.: B1218338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Anisodine, an

anticholinergic drug used for acute circulatory shock and other conditions in China, against

other commonly known anticholinergics: Atropine, Scopolamine, Homatropine, Ipratropium, and

Tiotropium. The following sections present a comparative analysis of their acute toxicity,

receptor binding affinity, and clinical side effect profiles, supported by experimental data and

methodologies.

Acute Toxicity: LD50 Values
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

The table below summarizes the available oral LD50 values for the compared anticholinergics

in various animal models. It is important to note that direct comparisons between different

species should be made with caution.
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Drug Animal Model Oral LD50 (mg/kg) Citation

Anisodine Rat 2000 [1]

Rabbit 870 [1]

Mouse 1400 [1]

Atropine Rat 500 [2]

Mouse 75 [2]

Scopolamine Mouse 1275

Homatropine Rat 1200 [3]

Ipratropium Bromide Rat 1663 - 4000

Mouse 1001 - 2010

Tiotropium Bromide Rat > 2000

Mouse > 2000

Muscarinic Receptor Binding Affinity
Anticholinergic drugs exert their effects by blocking muscarinic acetylcholine receptors (M1-

M5). The binding affinity of a drug to these receptor subtypes determines its potency and can

influence its side effect profile. The following table presents the inhibition constant (Ki) or pA2

values for each drug at the different muscarinic receptor subtypes. Lower Ki values indicate

higher binding affinity.
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Drug
M1
Receptor
(Ki in nM)

M2
Receptor
(Ki in nM)

M3
Receptor
(Ki in nM)

M4
Receptor
(Ki in nM)

M5
Receptor
(Ki in nM)

Citation

Anisodine

Selective

M1

antagonist

(specific Ki

values not

found)

[4]

Atropine 1.27 - 2.22 3.24 - 4.32 2.21 - 4.16 0.77 - 2.38 2.84 - 3.39 [5]

Scopolami

ne
0.83 5.3 0.34 0.38 0.34 [6]

Homatropi

ne

pA2 = 7.13

(stomach)

pA2 = 7.21

(atria

force), 7.07

(atria rate)

[7][8]

Ipratropium

Bromide

No

selectivity

(Ki values

0.5-3.6 nM

across M1-

M3)

[9]

Tiotropium

Bromide

High

affinity

(slow

dissociatio

n)

Lower

affinity

(rapid

dissociatio

n)

High

affinity

(slow

dissociatio

n)

Similar

affinity to

M1-M5

[10]

Clinical Side Effect Profile
The clinical safety of anticholinergic drugs is often limited by their side effects. The following

table summarizes the incidence of common anticholinergic adverse effects as reported in

clinical trials and meta-analyses. Direct comparison of frequencies across different studies
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should be interpreted with caution due to variations in study design, patient populations, and

drug dosages.

Side Effect Anisodine Atropine
Scopolamin
e

Ipratropium
Bromide

Tiotropium
Bromide

Dry Mouth
Mild,

transient[11]

6.3% - 43.1%

(dose-

dependent)[5]

50% - 66.7%

[1][12]

6.1% - 14.7%

[13][14]

12.1% - 16%

[13][14]

Blurred

Vision/Photop

hobia

Noted[15]

7.5% (poor

near vision)

[5]

Common (at

least 5%)[16]

Dizziness
2 cases in

one study[17]

Common (at

least 5%)[16]

Constipation Noted[15]

More

frequent than

ipratropium or

salmeterol[14

]

More

frequent than

ipratropium or

salmeterol[14

]

Urinary

Retention
Noted[15]

Less

common[16]

Increased

risk[14]

Tachycardia/

Palpitations
Noted[15]

Nausea/Vomi

ting

2 cases in

one study[17]

A meta-analysis of Anisodine for acute ischemic stroke reported mild side effects like dry

mouth and facial flushing, which resolved after slowing the infusion rate.[18] Other reported

adverse events in some studies included nausea, vomiting, dizziness, and weakness, with no

significant difference in the overall rate of adverse events compared to the control group.[17]

Experimental Protocols
Acute Oral Toxicity (LD50) Determination
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The determination of LD50 values for the anticholinergic agents listed in Table 1 typically

follows standardized guidelines, such as those provided by the Organisation for Economic Co-

operation and Development (OECD). The most relevant guidelines are:

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves

administering a series of fixed dose levels to a small number of animals. The outcome for

each animal (survival or death) determines the dose for the next animal. The test proceeds

until a dose that causes evident toxicity but no mortality is identified, or no effects are seen at

the highest dose, or mortality occurs at the lowest dose.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential

testing procedure using three animals of a single sex per step. Based on the mortality, the

test is either stopped and the substance classified, or the next step is initiated with a higher

or lower dose.[8]

OECD Guideline 425: Up-and-Down Procedure (UDP): This method is a computer-assisted

statistical approach that uses a maximum of 5 animals. Doses are adjusted up or down

based on the outcome of the previously dosed animal. This method provides a point estimate

of the LD50 and confidence intervals.[16]

General Procedure Outline:

Animal Selection: Healthy, young adult rodents (rats or mice) of a single sex are typically

used.[8]

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to

dosing.[16]

Dose Administration: The test substance is administered orally via gavage in a single dose.

[16]

Observation: Animals are observed for signs of toxicity and mortality for a defined period,

typically 14 days.[16]

Data Analysis: The LD50 value is calculated using appropriate statistical methods depending

on the guideline followed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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